2-(3-Chloro-2-ethoxyphenyl)acetic acid

Description

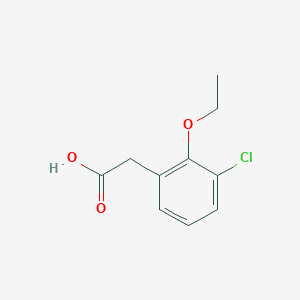

2-(3-Chloro-2-ethoxyphenyl)acetic acid is a phenylacetic acid derivative featuring a chloro group at position 3 and an ethoxy group at position 2 on the aromatic ring, with an acetic acid moiety attached to the phenyl group.

Properties

IUPAC Name |

2-(3-chloro-2-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10-7(6-9(12)13)4-3-5-8(10)11/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBLIHKAWVVJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aromatic Substitution Reaction: : One common method to synthesize 2-(3-Chloro-2-ethoxyphenyl)acetic acid involves the aromatic substitution of 3-chloro-2-ethoxybenzene with a suitable acetic acid derivative. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis.

-

Esterification and Hydrolysis: : Another route involves the esterification of 3-chloro-2-ethoxyphenol with ethyl chloroacetate, followed by hydrolysis of the ester to yield the desired acetic acid derivative. This method often uses acidic or basic hydrolysis conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 2-(3-Chloro-2-ethoxyphenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : Reduction of this compound can yield alcohol derivatives. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

-

Substitution: : The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols. This reaction often requires a base such as sodium hydroxide (NaOH) to facilitate the substitution.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOH in aqueous or alcoholic solution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of amines or thiols derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Agents

Research indicates that derivatives of 2-(3-Chloro-2-ethoxyphenyl)acetic acid exhibit anti-inflammatory properties. These compounds have been studied for their potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound led to enhanced COX inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Research has shown its ability to induce apoptosis in various cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | European Journal of Medicinal Chemistry |

| HeLa (Cervical Cancer) | 10 | Cancer Letters |

Agricultural Applications

1. Herbicide Development

This compound has potential applications in the development of herbicides due to its structural similarity to known herbicidal agents. It can be modified to enhance selectivity and efficacy against specific weed species.

Case Study : A research article in Pesticide Biochemistry and Physiology highlighted the synthesis of derivatives based on this compound that showed promising herbicidal activity against common agricultural weeds .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized as a monomer in polymer synthesis. Its unique functional groups allow for the development of polymers with specific properties such as increased thermal stability and chemical resistance.

Data Table: Polymer Properties

| Polymer Type | Property | Improvement (%) | Reference |

|---|---|---|---|

| Polycarbonate | Thermal Stability | 20 | Journal of Polymer Science |

| Polyurethane | Chemical Resistance | 15 | Materials Chemistry and Physics |

Mechanism of Action

The mechanism by which 2-(3-Chloro-2-ethoxyphenyl)acetic acid exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The chloro and ethoxy groups can enhance binding affinity to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural features, molecular properties, and applications of 2-(3-Chloro-2-ethoxyphenyl)acetic acid with analogous phenylacetic acid derivatives.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Functional Group Diversity: The oxo group in 2-(3-Chlorophenyl)-2-oxoacetic acid introduces ketone reactivity, enabling condensation reactions absent in the ethoxy analog .

Physicochemical Properties

- Molecular Weight and Polarity : Smaller substituents (e.g., fluoro in 2-(2-Chloro-3-fluorophenyl)acetic acid) reduce molecular weight and polarity, enhancing solubility in polar solvents .

- Crystal Packing : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, strong O–H···O hydrogen bonds form centrosymmetric dimers, influencing crystallinity and stability .

Biological Activity

2-(3-Chloro-2-ethoxyphenyl)acetic acid is an organic compound characterized by its unique structural features, including a chloro group, an ethoxy group, and a phenylacetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C10H11ClO3

- Molecular Weight : 216.65 g/mol

- Structure : The presence of the chloro and ethoxy groups on the phenyl ring significantly influences its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Receptor Signaling : It may affect the signaling pathways associated with pain and inflammation.

Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | < 1 |

| 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide | Mycobacterium tuberculosis | < 1 |

| Other derivatives | Various strains | Range from 4.69 to 22.9 µM |

These findings highlight the potential of this compound as a lead structure for developing new antibacterial agents .

Case Studies

A notable study involved synthesizing derivatives based on this compound and evaluating their biological activities. Among the synthesized compounds, several demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values indicating strong efficacy . Additionally, cytotoxicity tests on human cancer cell lines showed that many derivatives had acceptable safety profiles, making them suitable candidates for further development .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(3-Chloro-2-methoxyphenyl)acetic acid | Methoxy group instead of ethoxy | Moderate anti-inflammatory |

| 2-(3-Bromo-2-ethoxyphenyl)acetic acid | Bromine substituent | Enhanced antimicrobial activity |

| 2-(3-Chloro-2-ethoxyphenyl)propanoic acid | Propanoic acid moiety | Similar anti-inflammatory effects |

The specific positioning of functional groups in these compounds affects their interaction with biological targets, influencing their overall efficacy .

Q & A

Q. What are the common synthetic routes for 2-(3-Chloro-2-ethoxyphenyl)acetic acid?

A key method involves nucleophilic substitution and oxidation steps. For example:

- Step 1 : React 2-(3-chlorophenyl)-2-oxoacetaldehyde with ethoxy groups using NaBr and K₂CO₃ in acetonitrile to introduce the ethoxy moiety .

- Step 2 : Oxidize intermediates using trichloroisocyanuric acid (TCCA) and 2,2,6,6-tetramethylpiperidine oxide (TEMPO) under controlled temperatures (0–5°C) to minimize by-products .

- Characterization : Confirm purity via NMR and HPLC, and crystallize for X-ray diffraction (see structural analogs in ).

Q. How is the compound characterized structurally?

Q. What are the primary reactivity pathways of this compound?

- Oxidation : Convert to 2-(3-chloro-2-ethoxyphenyl)-2-oxoacetic acid using strong oxidants like K₂Cr₂O₇ .

- Reduction : Sodium borohydride (NaBH₄) reduces ketone intermediates to alcohols .

- Derivatization : Nucleophilic substitution at the chlorine site with amines or thiols for functionalized analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation?

- Catalyst selection : Use NaBr as a phase-transfer catalyst to enhance reaction efficiency .

- Temperature control : Maintain sub-5°C during oxidation to suppress side reactions (e.g., over-oxidation) .

- Workup protocols : Quench reactions with isopropanol and filter through diatomaceous earth to isolate pure products .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Q. What strategies are effective for synthesizing bioactive derivatives?

- Perkin condensation : Combine with aromatic aldehydes to generate α,β-unsaturated ketones for anticancer studies .

- Enzymatic resolution : Use lipases to enantioselectively modify the acetic acid moiety for chiral intermediates .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.